(R)-Azelastine Hydrochloride
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Overview
Description
®-Azelastine Hydrochloride is a potent antihistamine used primarily for the treatment of allergic rhinitis and conjunctivitis. It is the hydrochloride salt form of azelastine, which is a racemic mixture. The ®-enantiomer is known for its higher pharmacological activity compared to the (S)-enantiomer. This compound works by blocking histamine H1 receptors, thereby preventing the symptoms associated with allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Azelastine Hydrochloride involves several steps, starting from the appropriate aromatic precursors. The key steps include:
Formation of the azepine ring: This is achieved through a cyclization reaction involving the appropriate aromatic amine and a suitable aldehyde or ketone.
Introduction of the phthalazinone moiety: This step involves the reaction of the azepine intermediate with phthalic anhydride or a derivative.
Resolution of enantiomers: The racemic mixture of azelastine is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Formation of the hydrochloride salt: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Azelastine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated resolution techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: ®-Azelastine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to a more saturated form.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: N-oxides of azelastine.
Reduction: Reduced azepine derivatives.
Substitution: Halogenated azelastine derivatives.
Scientific Research Applications
®-Azelastine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying antihistamine activity and receptor binding.
Biology: Research on its effects on cellular histamine release and immune response modulation.
Medicine: Clinical studies on its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: Used in the formulation of nasal sprays and eye drops for allergy treatment.
Mechanism of Action
®-Azelastine Hydrochloride exerts its effects by blocking histamine H1 receptors on the surface of cells. This prevents histamine from binding to these receptors, thereby inhibiting the cascade of allergic reactions. The compound also stabilizes mast cells, reducing the release of other inflammatory mediators. The molecular targets include histamine H1 receptors and mast cells, and the pathways involved are related to the inhibition of histamine-induced signaling.
Comparison with Similar Compounds
Cetirizine: Another antihistamine with a similar mechanism of action but different chemical structure.
Loratadine: A non-sedating antihistamine with a longer duration of action.
Fexofenadine: Known for its minimal sedative effects and high selectivity for H1 receptors.
Uniqueness of ®-Azelastine Hydrochloride: ®-Azelastine Hydrochloride is unique due to its dual action as an H1 receptor antagonist and mast cell stabilizer. This dual mechanism provides a more comprehensive approach to managing allergic symptoms compared to other antihistamines that primarily act on H1 receptors alone.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAJYAHJQIWNU-GMUIIQOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153408-28-7 |
Source
|
Record name | Azelastine hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153408287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZELASTINE HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A33K416J2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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